5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one is a synthetic organic compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential applications as an antibiotic and in other therapeutic areas. The bromomethyl group enhances its reactivity, making it a useful intermediate in various chemical synthesis processes.
The compound is classified under oxazolidinones, which are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. Its molecular formula is , and it has a molecular weight of approximately 222.08 g/mol . The presence of the bromomethyl group contributes to its electrophilic properties, allowing it to participate in various chemical reactions.
The synthesis of 5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one typically involves the bromination of a precursor compound, such as 3-ethyl-1,3-oxazolidin-2-one. One common method for this synthesis includes:
The process may also be optimized for industrial applications using continuous flow reactors, which enhance mixing and heat transfer while maximizing yield and minimizing by-products .
The molecular structure of 5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one features a five-membered ring with the following characteristics:
InChI=1S/C7H12BrNO2/c1-3-9-5-7(2,4-8)11-6(9)10/h3-5H2,1-2H3
NSVLOQBPLORRBN-UHFFFAOYSA-N
The presence of the bromine atom at the fifth position of the oxazolidinone ring significantly influences its reactivity and interaction with nucleophiles .
5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one can undergo several types of chemical reactions:
These reactions are essential for synthesizing more complex organic molecules and biologically active compounds .
The mechanism of action for 5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one primarily involves its electrophilic nature due to the bromomethyl group. This characteristic allows it to react readily with nucleophiles, facilitating substitution reactions that are crucial in the synthesis of various biologically active molecules. Additionally, the compound's ability to undergo oxidation and reduction further expands its utility in organic synthesis .
5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in chemical synthesis and research .
The applications of 5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one are diverse:
The most reliable route to 5-(bromomethyl)-3-ethyl-1,3-oxazolidin-2-one involves regioselective bromination of the precursor 3-ethyl-5-methyloxazolidin-2-one at the benzylic methyl group. This transformation employs N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction exploits the susceptibility of the C5-methyl group to radical substitution due to its proximity to the electron-withdrawing lactam carbonyl. Under optimized conditions (refluxing CCl₄, 0.1 eq AIBN), NBS selectively targets the methylene position, achieving conversions >85% within 4–6 hours. The exothermic nature of the reaction necessitates controlled addition of NBS to suppress dibromination byproducts. Post-reaction, the succinimide byproduct is removed by aqueous extraction, yielding the bromomethyl derivative as a pale-yellow crystalline solid suitable for direct use in downstream reactions [1] [2].
Table 1: Optimization of Radical Bromination Parameters
NBS Equivalents | AIBN (mol %) | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
1.0 | 5 | CCl₄ | 80 | 72 |
1.1 | 10 | CCl₄ | 80 | 85 |
1.2 | 10 | CH₃CN | 82 | 78 |
1.1 | 5 | ClCH₂CH₂Cl | 83 | 81 |
1.1 | 10 | Solvent-free | 85 | 68 |
Solvent choice critically influences reaction efficiency and purity. Non-polar solvents (CCl₄, cyclohexane) enhance regioselectivity by stabilizing the bromine radical transition state but require prolonged reflux. Polar aprotic solvents (acetonitrile) accelerate initiation but may promote succinimide solvolysis, complicating purification. Modern protocols favor halogenated solvents (dichloroethane, chloroform) for balanced reactivity and solubility. Recent advances demonstrate solvent-free bromination under ball-milling conditions, achieving 68% yield with reduced waste. Post-bromination, quenching with sodium thiosulfate eliminates residual bromine, and recrystallization from hexane/ethyl acetate (4:1) affords analytically pure product (>95% HPLC) without chromatography [2] [3] [6].
While bromination focuses on side-chain modification, de novo ring synthesis offers access to functionalized oxazolidinones. Palladium-catalyzed carbonylative cyclization of propargylic amines with CO (1 atm) in methanol at 60°C generates 5-methylene oxazolidinones, which undergo in situ electrophilic bromination to install the bromomethyl moiety. Copper(I)-catalyzed aziridine ring expansion with CO₂ provides an alternative route: 2-ethylaziridine reacts with CO₂ (0.5 MPa) in the presence of CuBr/DBU (1 mol%) to form 3-ethyloxazolidin-2-one, which is subsequently brominated as described in Section 1.1. These methods achieve 65–75% overall yields but require stringent control of CO/CO₂ pressure [4] [9].
Chiral 5-(bromomethyl) derivatives are synthesized via auxiliary-directed asymmetric cyclization. Evans’ oxazolidinone auxiliaries (e.g., (4S)-benzyl-2-oxazolidinone) template the stereoselective formation of the oxazolidinone ring from glycidyl carbamates. Enzymatic methods using immobilized Candida antarctica lipase B (Novozym 435) catalyze the cyclocondensation of N-ethyl ethanolamine with dimethyl carbonate (DMC), producing enantiomerically enriched (R)-3-ethyloxazolidin-2-one (ee >90%) after 24 h at 70°C. Subsequent bromination preserves chirality, enabling access to optically active 5-(bromomethyl) derivatives crucial for bioactive molecule synthesis [4] [6] [9].
Table 2: Asymmetric Methods for Oxazolidinone Precursors
Method | Chiral Controller | Temp (°C) | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Evans auxiliary alkylation | (4S)-Benzyloxazolidinone | -78 | 2 | >95 | 88 |
Lipase-catalyzed cyclization | Novozym 435 (CAL-B) | 70 | 24 | 92 | 75 |
Organocatalytic CO₂ fixation | Cinchona alkaloid catalyst | 25 | 48 | 85 | 60 |
Traditional purification via silica gel chromatography (ethyl acetate/hexane) suffers from high solvent consumption (>500 mL/g product) and significant product loss (15–20%). Recrystallization-based protocols offer a sustainable alternative: dissolving crude bromomethyl-oxazolidinone in minimal ethyl acetate (2 mL/g), then adding hexane until cloud-point induces crystallization, yielding >90% recovery with ≥99% purity. For large-scale batches (>100 g), antisolvent crystallization using heptane/ethyl acetate mixtures reduces solvent use by 40% versus chromatography. These methods avoid silica gel waste and are compatible with continuous flow crystallization technology, enhancing process greenness [2] [3] [4].
Table 3: Purification Method Comparison for 5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one
Method | Purity (%) | Recovery (%) | Solvent Volume (mL/g) | E-Factor* |
---|---|---|---|---|
Column Chromatography | 99 | 78 | 500 | 32 |
Hexane/Ethyl Acetate Recrystallization | 99.5 | 92 | 15 | 5 |
Antisolvent Crystallization | 98 | 95 | 10 | 3 |
Flow Crystallization | 99 | 90 | 8 | 2 |
*E-Factor = kg waste/kg product
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: